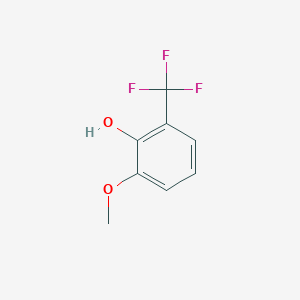










|
REACTION_CXSMILES
|
C([Li])CCC.CN(C)CCN(C)C.[F:14][C:15]([F:25])([F:24])[C:16]1[CH:17]=[C:18]([O:22][CH3:23])[CH:19]=[CH:20][CH:21]=1.B(OC)(OC)[O:27]C.N>CCCCCC>[CH3:23][O:22][C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([C:15]([F:24])([F:25])[F:14])[C:17]=1[OH:27]
|


|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
43.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=CC1)OC)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring under nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was warmed up to 20° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated in reduced pressure and to the residue 60 ml of 98-100% formic acid
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with ether-petroleum ether (1:1)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phasewas separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with 2.5 N NaOH-solution
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted in dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed for the most part invacuo after which petroleum ether
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
FILTRATION
|
|
Details
|
The crystalline product was filtered
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C(=CC=C1)C(F)(F)F)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |